![molecular formula C25H23NO4 B556935 (2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH CAS No. 321524-79-2](/img/structure/B556935.png)
(2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH
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Description
“(2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH” is a compound with two stereoisomers. The “2R,3R” and “2S,3S” notations refer to the configuration of the chiral centers in the molecule . The “Fmoc” part likely refers to the fluorenylmethyloxycarbonyl protecting group, commonly used in peptide synthesis.
Molecular Structure Analysis
The “2R,3R” and “2S,3S” notations indicate the configuration of the chiral centers in the molecule . The number refers to the carbon position in the molecule, and R and S indicate the orientation around the chiral atom .
Scientific Research Applications
Hydrogel Development
The self-assembly and hydrogelation behavior of molecules like Fmoc-Phe, including fluorinated derivatives such as pentafluorophenylalanine and 3-F-phenylalanine, has been extensively studied. Research by Ryan et al. (2011) found that these derivatives form hydrogel networks upon dissolution in water, and that the hydrogelation of these compounds is sensitive to solvent pH. This insight is crucial for the development of optimal amino acid low molecular weight hydrogelators, particularly in complex buffered media (Ryan et al., 2011).
Lantibiotic Biosynthesis
Zhang et al. (2005) synthesized various nonproteinogenic amino acids, including (2S,3R)-vinylthreonine and (2R,3R)-methylcysteine, for probing lantibiotic biosynthesis. These amino acids, once incorporated into peptides, served as alternative substrates for lantibiotic synthases (Zhang et al., 2005).
Stereoselective Formation in Peptide Synthesis
Zhou and van der Donk (2002) utilized Fmoc-(2R,3S)-3-methyl-Se-phenylselenocysteine for peptide synthesis, which led to the stereoselective formation of methyllanthionine in lantibiotics. This approach suggested a strong intrinsic preference for the stereochemistry observed in lantibiotics (Zhou & van der Donk, 2002).
properties
IUPAC Name |
(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-16(17-9-3-2-4-10-17)23(24(27)28)26-25(29)30-15-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,16,22-23H,15H2,1H3,(H,26,29)(H,27,28)/t16-,23-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWJZRLWGALBIQ-WAIKUNEKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373286 |
Source
|
Record name | (2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylbutanoic acid | |
CAS RN |
321524-79-2 |
Source
|
Record name | (2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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